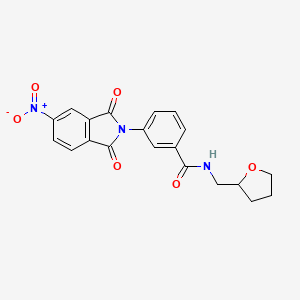![molecular formula C17H27N3O3S B5182061 N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely expressed in the brain, heart, and other tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and cancer.
Mécanisme D'action
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is released in response to cellular stress and injury. Adenosine activates the A1 receptor, which inhibits the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. By blocking the A1 receptor, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide increases the release of these neurotransmitters, which can improve motor function, reduce seizure activity, and inhibit the growth of cancer cells.
Biochemical and physiological effects:
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to increase the release of dopamine, acetylcholine, and glutamate in the brain. N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has also been shown to reduce the expression of inflammatory cytokines and increase the expression of neuroprotective factors. In addition, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to increase the heart rate and blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Finally, further studies are needed to better understand the long-term effects of N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide on physiological processes and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide can be synthesized using a multistep process starting from 3-nitrobenzoic acid. The first step involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using a reducing agent such as iron powder. The 3-aminobenzoic acid is then reacted with piperidine and sulfur dioxide to form 3-(1-piperidinylsulfonyl)benzoic acid. The final step involves the reaction of 3-(1-piperidinylsulfonyl)benzoic acid with N,N-dimethylpropylamine to form N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide.
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models. In epilepsy, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce seizure activity and increase the seizure threshold in animal models. In cancer, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-19(2)11-7-10-18-17(21)15-8-6-9-16(14-15)24(22,23)20-12-4-3-5-13-20/h6,8-9,14H,3-5,7,10-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSSIENSOYVDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-3-(piperidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-N'-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5181999.png)

![5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine](/img/structure/B5182016.png)
![methyl 2-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5182024.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5182032.png)
![N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5182039.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B5182045.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5182070.png)

![1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5182080.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)
